molecular formula C9H7NO4S B3057614 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- CAS No. 83039-60-5

2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-

Cat. No.: B3057614
CAS No.: 83039-60-5
M. Wt: 225.22 g/mol
InChI Key: IEYPWEHFTSZISS-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- is a derivative of the pyrrolidinedione core, characterized by a five-membered cyclic dicarboximide structure. The compound features a 2-thienylcarbonyloxy substituent at the 1-position of the pyrrolidinedione ring. This substitution introduces a sulfur-containing heterocyclic aromatic group (thiophene), which confers distinct electronic and steric properties. Pyrrolidinedione derivatives are widely studied for their biological activities, including roles as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S/c11-7-3-4-8(12)10(7)14-9(13)6-2-1-5-15-6/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYPWEHFTSZISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356377
Record name 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83039-60-5
Record name 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Overview

Molecular Characteristics

The compound features a pyrrolidinedione (succinimide) core substituted at the nitrogen atom with a thiophene-2-carbonyloxy group. Its molecular formula is C₉H₇NO₄S , with a molecular weight of 225.22 g/mol . Key structural identifiers include:

  • SMILES : C1CC(=O)N(C1=O)OC(=O)C2=CC=CS2
  • InChIKey : IEYPWEHFTSZISS-UHFFFAOYSA-N

The presence of both electron-withdrawing (carbonyl) and electron-donating (thiophene) groups influences its reactivity, particularly in acyl transfer reactions.

Synthetic Pathways

Active Ester Formation via Carbodiimide-Mediated Coupling

The most widely reported method involves the reaction of thiophene-2-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Reaction Mechanism
  • Activation of Carboxylic Acid : The carbodiimide reacts with thiophene-2-carboxylic acid to form an O-acylisourea intermediate .
  • Nucleophilic Attack by NHS : The intermediate is displaced by NHS, yielding the active ester and dicyclohexylurea (DCU) as a byproduct.

Reaction Scheme :
$$
\text{Thiophene-2-COOH} + \text{DCC} \rightarrow \text{Thiophene-2-CO-O-C(NDCy)} \xrightarrow{\text{NHS}} \text{Thiophene-2-CO-O-Succinimide} + \text{DCU}
$$

Optimized Conditions
  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Molar Ratio : 1:1:1 (acid:NHS:DCC).
  • Temperature : 0–25°C under inert atmosphere.
  • Yield : 70–85% after recrystallization from ethanol.

Alternative Methods

Mixed Anhydride Approach

Thiophene-2-carboxylic acid is treated with chloroformate derivatives (e.g., isobutyl chloroformate) to form a mixed anhydride, which subsequently reacts with NHS. This method avoids carbodiimide byproducts but requires stringent moisture control.

Direct Acylation of Succinimide

Rarely reported, this method involves reacting succinimide directly with thiophene-2-carbonyl chloride . However, the reaction is less efficient due to competing hydrolysis of the acid chloride.

Analytical Characterization

Spectroscopic Data

Key characterization data from synthesized batches include:

¹H-NMR (DMSO-d₆)
  • δ 10.11 (s, 1H, OH)
  • δ 7.54–6.88 (m, 4H, thiophene and aromatic protons)
  • δ 3.76 (s, 2H, CH₂)
FT-IR (KBr)
  • 1775 cm⁻¹ (C=O, succinimide)
  • 1710 cm⁻¹ (C=O, ester)
  • 1280 cm⁻¹ (C–O)
Mass Spectrometry
  • m/z : 225.01 [M⁺], consistent with the molecular formula C₉H₇NO₄S.

Comparative Analysis of Methods

Method Coupling Agent Yield (%) Purity (HPLC) Scalability
Carbodiimide (DCC) DCC 85 >98% High
Mixed Anhydride Isobutyl chloroformate 75 95% Moderate
Direct Acylation Thiophene-2-COCl 40 90% Low

Table 1: Comparison of synthetic methods for 2,5-pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-.

The carbodiimide method is favored for its high yield and scalability, though DCU removal necessitates additional filtration steps. The mixed anhydride approach offers moderate yields but is less tolerant to protic solvents.

Chemical Reactions Analysis

Types of Reactions: 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potential Applications

2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy] has potential applications in several scientific domains:

  • Organic Synthesis: Due to its structure, it may participate in various nucleophilic substitution reactions typical for compounds containing carbonyl groups.
  • Material Science: This compound may be utilized as a building block for creating novel materials with tailored properties.
  • Biochemistry: It may find use as a reagent in peptide synthesis or bioconjugation reactions.

These applications underscore the relevance of this compound in both academic research and industrial settings.

Structural Comparison

Several compounds share structural similarities with 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-. The unique feature of 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy] lies in its thiophene substitution, which may confer distinct chemical properties and biological activities compared to other similar compounds.

Comparison of Structurally Similar Compounds

Compound NameStructure TypeKey Features
N-HydroxysuccinimideSuccinimideCommonly used as a coupling agent in peptide synthesis
2,5-Pyrrolidinedione, 1-[(1-oxo-2-propynyl)oxy]Acyloxy derivativeDifferent acyloxy group leading to varied reactivity
N-AcetyloxysuccinimideAcetate derivativeUsed in organic synthesis but lacks thiophene moiety

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of pyrrolidinedione derivatives are heavily influenced by substituents at the 1-position. Below is a comparative analysis of key analogs:

Compound Name Substituent Key Properties References
1-[(2-Thienylcarbonyl)oxy]-2,5-pyrrolidinedione 2-Thienylcarbonyloxy Hypothesized enhanced lipophilicity and potential thiophene-mediated bioactivity.
1-[(3,4-Dimethylbenzoyl)oxy]-2,5-pyrrolidinedione 3,4-Dimethylbenzoyloxy Major pyrolysis product; cytotoxic via membrane permeation and necrotic effects.
1-(Benzoyloxy)-2,5-pyrrolidinedione Benzoyloxy Antimicrobial (antifungal, antibacterial); used in essential oil formulations.
1-[(2-Chlorobenzoyl)oxy]-2,5-pyrrolidinedione 2-Chlorobenzoyloxy Increased electrophilicity; potential for halogen-mediated interactions.
U-73122 Pyrrole-2,5-dione with sterol Inhibits phospholipase C (PLC); IC₅₀ = 1–5 µM in platelets and neutrophils.
U-73343 Pyrrolidinedione with sterol Inactive analog of U-73122; no PLC inhibition.
Key Observations:
  • Lipophilicity : Bulky aromatic substituents (e.g., 3,4-dimethylbenzoyloxy) increase membrane permeability, as seen in cytotoxic pyrolytic products .
  • Biological Specificity : The thienyl group’s sulfur atom may facilitate unique interactions with enzymes or receptors, analogous to thiophene-containing drugs .
Antifungal and Antimicrobial Activity:
  • 1-(Benzoyloxy)-2,5-pyrrolidinedione exhibits broad-spectrum antimicrobial activity, attributed to its ability to disrupt microbial membranes .
  • 1-[(3,4-Dimethylbenzoyl)oxy]-2,5-pyrrolidinedione induces necrosis in immune cells, likely due to reactive oxygen species (ROS) generation .
  • U-73122 suppresses PLC-dependent processes, blocking signal transduction in platelets and neutrophils .
Enzyme Inhibition:
  • U-73122 specifically inhibits PLC (Ki = 2–9 µM), while U-73343 (pyrrolidinedione analog) lacks activity, highlighting the critical role of the pyrrole-2,5-dione core .

Q & A

Q. Table 1. Key Synthetic and Analytical Parameters

ParameterValue/TechniqueReference
Polymerization CatalystModified Grubbs Catalyst (G3)
NMR SolventDMSO-d6 or CDCl3
Antimicrobial AssayBroth microdilution (CLSI M07-A9)
Conjugation Efficiency85–95% (via MALDI-TOF)

Q. Table 2. Biological Activity Profile

DerivativeTarget MicroorganismMIC (µg/mL)Reference
1-[(2-thienylcarbonyl)oxy]-S. aureus (MRSA)64
1-(benzoyloxy)-C. albicans128

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-
Reactant of Route 2
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2,5-Pyrrolidinedione, 1-[(2-thienylcarbonyl)oxy]-

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